Euchrenone b10

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Euchrenone b10 is a natural product found in Erythrina suberosa, Maclura tricuspidata, and other organisms with data available.

科学研究应用

Anticancer Properties

Euchrenone B10 has demonstrated significant cytotoxic effects against various cancer cell lines. Notably, it exhibited the highest cytotoxicity against lung cancer (A549), colorectal cancer (SW480), and leukemic (K562) cells, with IC50 values of 40.3 µM, 39.1 µM, and 15.1 µM respectively . The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| A549 (Lung) | 40.3 |

| SW480 (Colorectal) | 39.1 |

| K562 (Leukemia) | 15.1 |

Antidiabetic Activity

In addition to its anticancer properties, this compound has shown promising results in antidiabetic applications. It was evaluated for its inhibitory effects on α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. The compound exhibited significant inhibitory activity, contributing to its potential use in managing diabetes .

Table 2: Antidiabetic Activity of this compound

| Enzyme | IC50 Value (µM) |

|---|---|

| α-Glucosidase | Not specified |

| α-Amylase | Not specified |

Mechanistic Insights

The cytotoxic effects of this compound are believed to be mediated through various pathways:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Enzyme Inhibition : Its ability to inhibit key enzymes involved in glucose metabolism suggests a dual role in both cancer therapy and diabetes management.

- Molecular Docking Studies : Simulations indicate that this compound binds effectively to target proteins involved in these pathways, enhancing its therapeutic potential .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- A study published in Phytomedicine reported that this compound significantly reduced tumor growth in animal models of lung cancer when administered at specific doses .

- Another investigation noted its role in lowering blood glucose levels in diabetic rats, showcasing its dual functionality as an anticancer and antidiabetic agent .

常见问题

Basic Research Questions

Q. What are the structural characteristics and natural sources of Euchrenone B10?

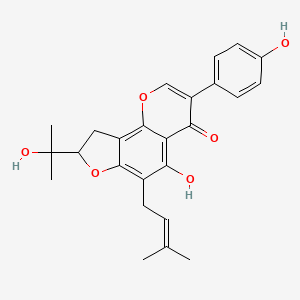

this compound is an isoflavonoid compound characterized by a pyran-substituted isoflavone backbone. It is primarily isolated from plants in the Erythrina genus (e.g., Erythrina costaricensis) and the Millettia family. Structural identification relies on spectroscopic techniques such as NMR (¹H and ¹³C) and mass spectrometry (MS), with comparisons to published spectral data .

Q. What standard methodologies are used to isolate this compound from plant extracts?

Isolation typically involves solvent extraction (e.g., ethanol or methanol), followed by chromatographic techniques like column chromatography (silica gel or Sephadex) and HPLC. Purity validation requires analytical HPLC coupled with UV-Vis spectroscopy or MS. Researchers should cross-reference isolation protocols with peer-reviewed phytochemical studies to ensure reproducibility .

Q. How is this compound differentiated from structurally similar isoflavonoids?

Differentiation involves comparative analysis of spectral data (e.g., NMR chemical shifts for pyran ring protons) and retention times in HPLC. X-ray crystallography may resolve ambiguities in complex cases. Researchers must document all comparative data and cite structural databases (e.g., PubChem) to avoid misidentification .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating this compound’s pharmacological activity?

Studies should employ dose-response assays (e.g., IC₅₀ calculations) and include positive/negative controls to validate specificity. For in vitro models (e.g., enzyme inhibition or cell viability), ensure cell line authentication and standardized culture conditions. Replicate experiments across independent trials to address biological variability .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions often arise from variability in assay conditions (e.g., pH, solvent used) or species-specific responses. A systematic review of primary literature should compare methodologies, followed by meta-analysis using tools like RevMan to identify confounding variables. Repeating experiments under standardized protocols is essential .

Q. What computational strategies are effective for studying this compound’s molecular interactions?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to targets like SARS-CoV-2 Mpro. Validate computational results with in vitro assays (e.g., SPR or ITC). Ensure force field parameters are optimized for flavonoids to reduce modeling errors .

Q. How can synthetic routes for this compound be optimized to improve yield and scalability?

Retrosynthetic analysis should prioritize biomimetic approaches (e.g., mimicking plant biosynthesis pathways). Optimize catalytic conditions (e.g., palladium-mediated coupling for pyran rings) and characterize intermediates via TLC and GC-MS. Document yields at each step and compare with existing synthetic protocols .

Q. What ethical and practical challenges arise in in vivo studies of this compound?

Challenges include ensuring humane endpoints in animal models and verifying compound purity to avoid toxicity artifacts. Follow ARRIVE guidelines for experimental reporting and obtain ethics approval before proceeding. Use pharmacokinetic studies (e.g., bioavailability assays) to justify dosing regimens .

Q. Methodological Guidance

Q. How should researchers design a robust literature review for this compound-related studies?

Use databases like PubMed, SciFinder, and Web of Science with search terms including “this compound,” “isoflavonoid,” and “pharmacology.” Apply inclusion/exclusion criteria (e.g., peer-reviewed studies post-2000) and assess bias via tools like ROBIS. Synthesize findings in a PRISMA-compliant flowchart .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound experiments?

Nonlinear regression models (e.g., log-dose vs. response) in software like GraphPad Prism are standard. Report 95% confidence intervals for IC₅₀ values and use ANOVA with post-hoc tests for multi-group comparisons. Address outliers via Grubbs’ test or robust statistical methods .

Q. Data Presentation and Reproducibility

Q. How should raw and processed data for this compound studies be documented?

Raw data (e.g., chromatograms, spectral files) should be archived in supplementary materials with clear metadata. Processed data (e.g., dose-response curves) must include error bars and statistical annotations. Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for data formatting .

Q. What steps ensure reproducibility in this compound isolation protocols?

Publish detailed experimental parameters (e.g., solvent gradients in HPLC, column dimensions) and provide CAS numbers for reagents. Use platforms like protocols.io to share step-by-step workflows. Independent validation by a second lab is ideal .

属性

分子式 |

C25H26O6 |

|---|---|

分子量 |

422.5 g/mol |

IUPAC 名称 |

5-hydroxy-3-(4-hydroxyphenyl)-8-(2-hydroxypropan-2-yl)-6-(3-methylbut-2-enyl)-8,9-dihydrofuro[2,3-h]chromen-4-one |

InChI |

InChI=1S/C25H26O6/c1-13(2)5-10-16-21(27)20-22(28)18(14-6-8-15(26)9-7-14)12-30-24(20)17-11-19(25(3,4)29)31-23(16)17/h5-9,12,19,26-27,29H,10-11H2,1-4H3 |

InChI 键 |

KQLMUJOKBRYEHR-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=CO3)C4=CC=C(C=C4)O)CC(O2)C(C)(C)O)C |

规范 SMILES |

CC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=CO3)C4=CC=C(C=C4)O)CC(O2)C(C)(C)O)C |

同义词 |

euchrenone b(10) euchrenone b10 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。